molecular formula C16H8Cl3N3O3S B3619582 4-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

4-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B3619582
M. Wt: 428.7 g/mol
InChI Key: DVFQNAIFIDDJMY-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and several chlorine and nitro groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . The presence of the thiazole ring, chlorine, and nitro groups would all have characteristic signals in these spectra .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. Similar compounds are often crystalline solids . They may be soluble in organic solvents and slightly soluble in water .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Given the interest in similar compounds as potential SARS-CoV-2 agents , one possible direction could be further investigation of its antiviral properties.

Properties

IUPAC Name

4-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3N3O3S/c17-8-1-3-10(12(19)5-8)13-7-26-16(20-13)21-15(23)11-4-2-9(18)6-14(11)22(24)25/h1-7H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFQNAIFIDDJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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